Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate
Overview
Description
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chloro, trifluoromethyl, and sulfamoyl groups attached to a phenoxyacetate backbone, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable phenol derivative under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The resulting intermediate is then further reacted with ethyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain substituents, such as the chloro or trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while nucleophilic substitution can produce a variety of substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form strong hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Acts as a peroxisome proliferator-activated receptor agonist.
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Used in various organic syntheses.
Uniqueness
Ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate stands out due to its combination of functional groups, which confer unique chemical and physical properties
Properties
IUPAC Name |
ethyl 2-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO5S/c1-2-26-16(23)10-27-12-4-6-13(7-5-12)28(24,25)22-11-3-8-15(18)14(9-11)17(19,20)21/h3-9,22H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYBJPIIIUPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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